molecular formula C14H12O2 B581557 4-(3-Formylphenyl)-2-methylphenol CAS No. 1261948-09-7

4-(3-Formylphenyl)-2-methylphenol

Cat. No.: B581557
CAS No.: 1261948-09-7
M. Wt: 212.248
InChI Key: IPZYCXWUWRCUCX-UHFFFAOYSA-N
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Description

4-(3-Formylphenyl)-2-methylphenol is an organic compound that features a phenolic hydroxyl group, a formyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the formylation of 2-methylphenol (o-cresol) using a Vilsmeier-Haack reaction, which employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under mild conditions, yielding the desired formylated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Formylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(3-Carboxyphenyl)-2-methylphenol.

    Reduction: 4-(3-Hydroxymethylphenyl)-2-methylphenol.

    Substitution: 4-(3-Nitrophenyl)-2-methylphenol or 4-(3-Halophenyl)-2-methylphenol.

Scientific Research Applications

4-(3-Formylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Formylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenolic hydroxyl group can form hydrogen bonds and engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Hydroxyphenyl)-2-methylphenol: Lacks the formyl group, resulting in different reactivity and applications.

    4-(3-Methoxyphenyl)-2-methylphenol:

    4-(3-Aminophenyl)-2-methylphenol: Features an amino group, leading to distinct properties and applications.

Uniqueness

4-(3-Formylphenyl)-2-methylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group on the same aromatic ring. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

3-(4-hydroxy-3-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZYCXWUWRCUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683701
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-09-7
Record name 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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